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This guide provides troubleshooting advice and validation protocols for researchers using

antibodies against histone H3 di-methylated at lysine 79 (H3K79me2) in Western blot

applications. Ensuring the specificity of histone post-translational modification (PTM) antibodies

is critical for accurate and reproducible results.[1][2]

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: Why am I seeing no signal or a very weak signal for my H3K79me2 band?

A weak or absent signal at the expected molecular weight for histone H3 (~15-17 kDa) can be

due to several factors.[3][4]

Low Protein Expression: The target protein may be of low abundance in your sample. Ensure

you are loading a sufficient amount of histone extract or nuclear lysate, typically 15-30 µg per

lane.[5][6] It is also crucial to use a positive control lysate from a cell line known to express

H3K79me2.[7]

Antibody Issues: The primary antibody concentration may be too low. Try increasing the

concentration or extending the incubation time (e.g., overnight at 4°C).[7][8] Also, confirm

that the antibody has been stored correctly and is not expired.[8]

Inefficient Transfer: Verify that proteins have successfully transferred from the gel to the

membrane. This can be checked by staining the membrane with Ponceau S after transfer.[7]
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Suboptimal Blocking: Some blocking agents, like non-fat dry milk, can occasionally mask

certain epitopes. If recommended by the antibody datasheet, consider switching to a different

blocking buffer like Bovine Serum Albumin (BSA).[6][9]

Q2: My Western blot shows multiple bands or bands at the wrong molecular weight. What does

this mean?

The appearance of non-specific bands is a common issue that questions the antibody's

specificity.

Antibody Concentration: The primary or secondary antibody concentration may be too high,

leading to off-target binding. A dilution series should be performed to find the optimal

concentration.[8][10]

Cross-Reactivity: The antibody might be cross-reacting with other histone modifications or

non-histone proteins.[11][12] This is a critical issue for histone PTM antibodies and requires

specific validation experiments (see Q3 and Validation Protocols).

Sample Degradation: Protein degradation can lead to bands appearing at lower than

expected molecular weights. Always prepare lysates with fresh protease inhibitors.[7]

Q3: How can I be certain my antibody is specific to H3K79me2?

Validating the specificity of an H3K79me2 antibody is essential and requires multiple lines of

evidence. Standard Western blots alone are often insufficient.[12] The gold standard approach

involves using a biological negative control.

Genetic Knockout/Knockdown: The most rigorous method is to perform a Western blot on

histone extracts from cells where the DOT1L gene has been knocked out or knocked down.

DOT1L is the sole known enzyme responsible for H3K79 methylation.[13][14] A truly specific

H3K79me2 antibody should show a complete loss of signal in these knockout/knockdown

cells compared to wild-type (WT) cells.[13][15]

Inhibitor Treatment: Treat cells with a specific DOT1L inhibitor (e.g., EPZ-5676). Similar to a

genetic knockout, this should lead to a dose-dependent decrease in the H3K79me2 signal.

[16]
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Peptide-Based Assays: Peptide dot blots or peptide arrays are crucial for assessing cross-

reactivity.[2][12] These assays test the antibody's ability to bind to its target peptide

(H3K79me2) while showing minimal binding to unmodified H3K79, other methylation states

(H3K79me1, H3K79me3), or other modified histone peptides.[17]

Peptide Competition: Pre-incubating the antibody with the specific H3K79me2 peptide

immunogen should block its binding to the ~17 kDa band on the Western blot, confirming the

signal is target-specific.[3]

Validation Strategy Overview
A multi-step approach is recommended to thoroughly validate an H3K79me2 antibody for

Western blotting.

Validation Tier Experiment Purpose Expected Outcome

Tier 1: Initial

Characterization

Standard Western

Blot

Detect a band at the

correct molecular

weight for Histone H3

(~15-17 kDa).

A single, strong band

at the expected size in

a positive control cell

line (e.g., HeLa,

MCF7).[18]

Tier 2: Specificity

Testing

Peptide Dot Blot /

Array

Assess cross-

reactivity with other

histone modifications.

Strong signal for

H3K79me2 peptide;

minimal to no signal

for unmodified, me1,

me3, and other

modified peptides.[19]

[20]

Tier 3: Biological

Negative Control

Western Blot on

DOT1L KO/KD or

Inhibitor-Treated Cells

Confirm target

specificity in a

biological context.

Signal is abolished or

significantly reduced

in DOT1L-deficient or

inhibited cells

compared to control

cells.[13][15]
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Key Experimental Protocols
Protocol 1: Western Blotting with DOT1L Knockout Cells
This protocol describes the "gold standard" method for validating H3K79me2 antibody

specificity.

Cell Lysis & Histone Extraction:

Culture wild-type (WT) and DOT1L knockout (KO) cells to ~80-90% confluency.

Harvest cells and prepare nuclear extracts or perform an acid extraction to isolate

histones. Ensure all steps are performed on ice with protease inhibitors.

Protein Quantification:

Quantify the protein concentration of the WT and KO histone extracts using a BCA or

Bradford assay.

SDS-PAGE and Transfer:

Load 15-20 µg of histone extract per lane on a 15% or 4-20% polyacrylamide gel.

Run the gel until sufficient separation is achieved.

Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST

(Tris-Buffered Saline with 0.1% Tween-20).

Incubate the membrane with the primary anti-H3K79me2 antibody at the recommended

dilution overnight at 4°C with gentle agitation.

As a loading control, simultaneously probe a separate blot or strip and re-probe the same

blot with an antibody against total Histone H3.

Washing and Secondary Antibody Incubation:
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Wash the membrane 3 times for 5-10 minutes each with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection:

Wash the membrane again as in step 5.

Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Result: A clear band at ~17 kDa should be present in the WT lane and

completely absent in the DOT1L KO lane. The total Histone H3 loading control should be

equal in both lanes.

Protocol 2: Peptide Dot Blot Assay
This assay provides a quick assessment of an antibody's cross-reactivity against various

histone modifications.

Peptide Spotting:

Prepare 1 mM stock solutions of various histone peptides (e.g., H3K79 unmodified,

H3K79me1, H3K79me2, H3K79me3, and other relevant modifications).

Spot 1-2 µL of each peptide (representing 100-200 pmol) onto a dry nitrocellulose

membrane.[19] Let the spots air dry completely.

Blocking and Antibody Incubation:

Proceed with blocking and primary antibody incubation as described in the Western blot

protocol (steps 4-6). Use the same antibody concentration as for Western blotting.

Detection:

Develop the blot using an ECL substrate.
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Expected Result: The antibody should generate a strong signal only on the spot

corresponding to the H3K79me2 peptide.[19] Any signal on other peptide spots indicates

cross-reactivity.

Visual Guides and Workflows
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Caption: Role of DOT1L in H3K79 methylation and points of experimental intervention.
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Caption: Tiered workflow for validating H3K79me2 antibody specificity.
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Caption: Decision tree for troubleshooting common H3K79me2 Western blot issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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